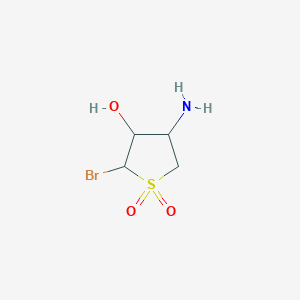

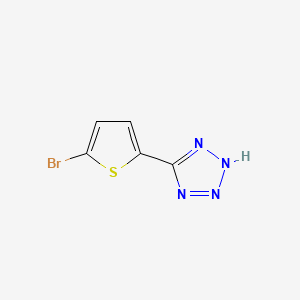

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide is a chemical compound with the molecular formula C4H8BrNO3S . It is a solid substance and is not intended for human or veterinary use, but for research purposes only.

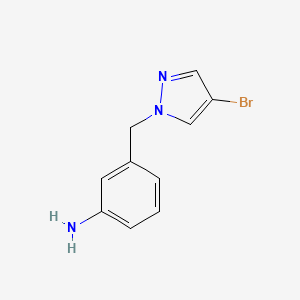

Molecular Structure Analysis

The InChI code for 4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide is 1S/C4H8BrNO3S.ClH/c5-4-3 (7)2 (6)1-10 (4,8)9;/h2-4,7H,1,6H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide has a molecular weight of 230.08 g/mol. It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Structural Analysis : This compound and its derivatives have been studied for their reactivity in various chemical environments. For instance, Dent and Gainsford (1989) examined the reaction of thiophene 1,1-dioxide with haloform-sodium hydroxide under phase-transfer catalysis, providing insights into the structural properties of derivatives like 3-dichloromethylene-2,3-dihydrothiophen 1,1-dioxide (Dent & Gainsford, 1989).

Formation of Isomers : Research by Bezmenova, Dul’nev, and Rybakova (1980) studied the conditions for forming cis and trans isomers of N-substituted 4-aminothiolan-3-ol 1,1-dioxides. This demonstrates the compound's versatility in forming structurally diverse derivatives (Bezmenova, Dul’nev, & Rybakova, 1980).

Gas Phase and Crystal Structure Analysis : Blake et al. (1995) focused on the structure of (E)-3,4-dibromotetrahydrothiophene 1,1-dioxide, analyzing it in both the gas phase and crystalline phase. This study provided comprehensive data on the molecular geometry of this compound (Blake et al., 1995).

Exploration of Electrophilic Reactions : Dyachenko, Dobrydnev, and Volovenko (2018) explored the chemical properties of 4-amino-2,3-dihydro-1H-1λ6-isothiazole-1,1-dioxide towards various electrophiles, highlighting its reactivity and potential applications in synthesis (Dyachenko, Dobrydnev, & Volovenko, 2018).

Environmental Applications : Chen, Zhang, Yang, and Wang (2016) studied the functionalization of 4-aminothiophenol with graphene oxide for dye and copper removal, demonstrating environmental applications of derivatives of this compound (Chen, Zhang, Yang, & Wang, 2016).

Green Chemistry and Catalysis : Research by Taherimehr et al. (2013) on iron(III) amino triphenolate complexes in the context of green chemistry highlighted the potential of using derivatives of 4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide in catalysis and CO2 conversion (Taherimehr et al., 2013).

Pharmaceutical and Biomedical Research : Daniels and Gates (1996) investigated the DNA cleavage activity of 3-Amino-1,2,4-benzotriazine 1,4-dioxide, a structurally related compound, in the context of antitumor agents, showcasing the relevance of such compounds in biomedical research (Daniels & Gates, 1996).

Eigenschaften

IUPAC Name |

4-amino-2-bromo-1,1-dioxothiolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO3S/c5-4-3(7)2(6)1-10(4,8)9/h2-4,7H,1,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMSLADHZKQCNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(S1(=O)=O)Br)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407434 |

Source

|

| Record name | 4-Amino-2-bromo-3-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide | |

CAS RN |

146578-03-2 |

Source

|

| Record name | 4-Amino-2-bromo-3-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)

![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)